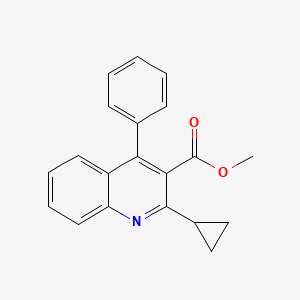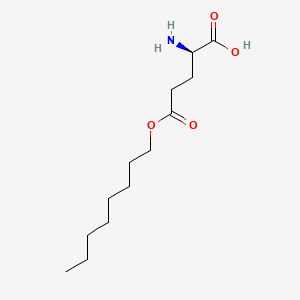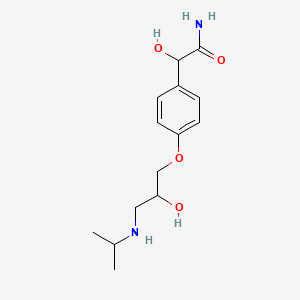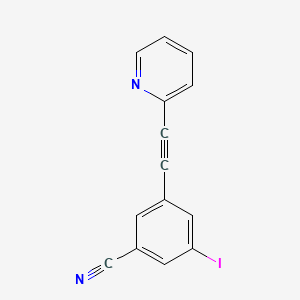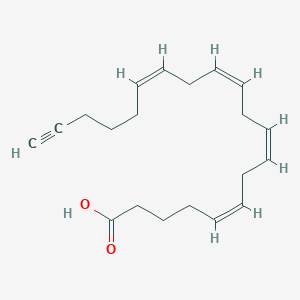
2,3,4-Trichloro-6-nitrobenzonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3,4-Trichloro-6-nitrobenzonitrile is an organic compound with the molecular formula C7HCl3N2O2. It is a yellow solid that is soluble in solvents such as ethyl acetate and dichloromethane. This compound is used as an intermediate in the synthesis of various chemical products, including pharmaceuticals and agrochemicals .
準備方法
Synthetic Routes and Reaction Conditions
2,3,4-Trichloro-6-nitrobenzonitrile can be synthesized through several methods. One common method involves the reaction of 2,3,4-trichlorobenzoyl chloride with a nitrating agent such as nitric acid. The reaction is typically carried out under controlled temperature conditions to ensure the desired product is obtained .
Industrial Production Methods
In industrial settings, the production of 2,3,4-Trichloro-6-nitrobenzonitrile often involves large-scale nitration processes. These processes are designed to maximize yield and purity while minimizing the production of unwanted by-products. The use of continuous flow reactors and advanced purification techniques are common in industrial production .
化学反応の分析
Types of Reactions
2,3,4-Trichloro-6-nitrobenzonitrile undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as iron and acetic acid.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Reduction: Common reducing agents include iron and acetic acid, or stannous chloride in the presence of hydrochloric acid.
Substitution: Nucleophilic substitution reactions often use reagents such as sodium methoxide or potassium tert-butoxide.
Major Products Formed
Reduction: The major product formed is 2,3,4-trichloro-6-aminobenzonitrile.
Substitution: Depending on the nucleophile used, various substituted benzonitriles can be formed.
科学的研究の応用
2,3,4-Trichloro-6-nitrobenzonitrile is used in a variety of scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules.
Biology: It is used in the study of enzyme inhibition and protein interactions.
Medicine: It is a precursor in the synthesis of pharmaceutical compounds, including those with potential anticancer and antimicrobial properties.
Industry: It is used in the production of agrochemicals and dyes
作用機序
The mechanism of action of 2,3,4-Trichloro-6-nitrobenzonitrile involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. These interactions can lead to the inhibition of enzyme activity or the disruption of cellular processes .
類似化合物との比較
Similar Compounds
- 2,3,4-Trichlorobenzonitrile
- 2,4,6-Trichlorobenzonitrile
- 2,3,5-Trichlorobenzonitrile
Uniqueness
2,3,4-Trichloro-6-nitrobenzonitrile is unique due to the presence of both nitro and nitrile functional groups, which confer distinct reactivity and applications. The combination of these groups allows for versatile chemical transformations and makes it a valuable intermediate in various synthetic pathways.
特性
CAS番号 |
89692-40-0 |
|---|---|
分子式 |
C7HCl3N2O2 |
分子量 |
251.447 |
IUPAC名 |
2,3,4-trichloro-6-nitrobenzonitrile |
InChI |
InChI=1S/C7HCl3N2O2/c8-4-1-5(12(13)14)3(2-11)6(9)7(4)10/h1H |
InChIキー |
CECBZHKBVNVMLS-UHFFFAOYSA-N |
SMILES |
C1=C(C(=C(C(=C1Cl)Cl)Cl)C#N)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



